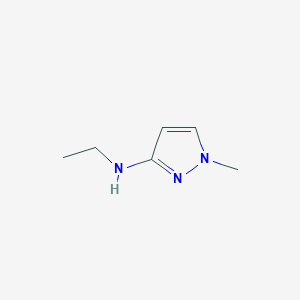

N-ethyl-1-methyl-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds in Advanced Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are fundamental building blocks in numerous areas of chemical science. numberanalytics.comnumberanalytics.com Their utility spans pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org Knorr was also instrumental in elucidating the phenomenon of tautomerism in these compounds. encyclopedia.pub One of the classical methods for pyrazole synthesis was developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org Since their discovery, pyrazoles have become crucial in the development of a wide array of compounds, including a number of FDA-approved drugs. researchgate.nettandfonline.com

Heterocyclic amines, which are organic compounds containing at least one ring with atoms of at least two different elements and an amine group, are of paramount importance in organic synthesis. wikipedia.orgijpsr.com They serve as versatile intermediates and building blocks for constructing more complex molecules. numberanalytics.com The amino group in aminopyrazoles, for instance, is a key functional group that allows for a wide range of chemical modifications, making these compounds valuable starting materials for creating diverse libraries of molecules for drug discovery and other applications. nih.govnih.govmdpi.com The position of the amino group on the pyrazole ring can significantly influence the compound's chemical reactivity and biological activity. researchgate.net

Structural Analysis and Unique Features of N-ethyl-1-methyl-1H-pyrazol-3-amine

The specific structure of this compound—with an ethyl group on the exocyclic amine and a methyl group on a ring nitrogen—defines its chemical character and distinguishes it from other pyrazole derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| PubChem CID | 60809330 |

| InChIKey | LHQUBLDNLWZSHV-UHFFFAOYSA-N |

| SMILES | CCNC1=NN(C=C1)C |

Data sourced from PubChem. uni.lunih.gov

The properties of this compound can be understood by comparing it to related compounds. Unlike unsubstituted 3-aminopyrazole (B16455), the nitrogen at position 1 (N1) is alkylated with a methyl group. This substitution prevents annular tautomerism, locking the structure into the 1-methyl-3-amine form. encyclopedia.pub The ethyl group on the exocyclic nitrogen further modifies its properties, such as basicity and lipophilicity, compared to a simple 3-amino-1-methylpyrazole. The position of the amino group is also critical; 3-aminopyrazoles and 5-aminopyrazoles often exhibit different biological activities and are explored for distinct therapeutic targets. nih.govnih.gov For example, 3-aminopyrazole scaffolds are known components in kinase inhibitors. mdpi.com

Tautomerism is a defining feature of many pyrazole derivatives, where a proton can move between the two ring nitrogens, leading to different isomers (annular tautomerism). encyclopedia.pubnih.gov This is particularly relevant for 3(5)-aminopyrazoles, which can exist as either 3-amino or 5-amino tautomers. encyclopedia.pub However, in this compound, the presence of the methyl group on the N1 nitrogen atom eliminates the possibility of this prototropic shift. nih.gov This "fixed" structure simplifies its chemical behavior and allows for more specific interactions with biological targets, as there is no equilibrium between tautomeric forms. The substitution pattern also creates distinct isomers, such as the corresponding N-ethyl-1-methyl-1H-pyrazol-5-amine, which would likely have different chemical and pharmacological properties.

Identification of Current Research Gaps and Challenges in this compound Studies

A significant research gap exists for this compound. While the broader classes of pyrazoles and aminopyrazoles are extensively studied, globalresearchonline.netnih.govnih.gov this specific compound has received little to no dedicated investigation, as evidenced by the lack of scientific literature on its synthesis, characterization, and activity.

The primary challenges are therefore fundamental:

Lack of Synthetic and Characterization Data: There are no published, detailed synthetic procedures or comprehensive characterizations of its physicochemical properties beyond database predictions.

Unknown Biological Profile: While the aminopyrazole scaffold is a known pharmacophore, the specific biological activities of this compound have not been explored. researchgate.net

Reactivity Studies: The influence of the N-ethyl and N-methyl substituents on the pyrazole ring's reactivity has not been systematically studied.

Addressing these gaps would require foundational research to synthesize and characterize the compound, followed by screening for biological activity to determine if it shares the valuable properties of other aminopyrazoles or possesses unique attributes.

Objectives and Scope of the Comprehensive Academic Research Outline

This article aims to provide a comprehensive and focused academic overview of this compound. The scope is strictly limited to the chemical nature, synthesis, properties, and documented research applications of this specific compound. The objective is to present a detailed and scientifically accurate resource for researchers and chemists interested in the field of heterocyclic chemistry. This will be achieved by systematically addressing the compound's synthesis and characterization, its chemical and physical properties, its role as a chemical intermediate, and its applications in research. A comparative analysis with structurally related compounds will also be presented to provide a broader context.

Synthesis and Characterization

While a specific, detailed laboratory synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted aminopyrazoles. A plausible synthetic route would involve a multi-step process, likely starting from readily available precursors and culminating in the formation of the substituted pyrazole ring.

One common approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For this compound, a potential pathway could involve the reaction of a suitably substituted β-keto nitrile or a related precursor with methylhydrazine, followed by N-ethylation. The regioselectivity of such reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents. researchgate.net

Characterization of this compound would rely on a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups, as well as for the protons on the pyrazole ring. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and C=C and C=N stretching of the pyrazole ring would be expected.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Chemical and Physical Properties

The chemical and physical properties of this compound are primarily available through computational predictions from databases such as PubChem. uni.lunih.gov Experimental data is not widely reported.

| Property | Value (Predicted) |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 125.09530 g/mol |

| Monoisotopic Mass | 125.09530 g/mol |

| Topological Polar Surface Area | 43.8 Ų |

| Heavy Atom Count | 9 |

| Complexity | 94.3 |

Data sourced from PubChem CID 60809330 and 68166062. uni.lunih.govnih.gov

The presence of the amino group confers basic properties to the molecule, allowing it to react with acids to form salts. The pyrazole ring itself is aromatic, which contributes to its relative stability. The reactivity of the compound is influenced by the electron-donating effects of the alkyl and amino substituents.

Role as a Chemical Intermediate

Substituted aminopyrazoles are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. researchgate.net this compound, with its reactive amino group and aromatic pyrazole core, can participate in a variety of chemical transformations.

For instance, the amino group can undergo acylation, alkylation, or arylation reactions to introduce new functional groups. It can also be a key component in the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The pyrazole ring itself can undergo electrophilic substitution reactions, although the position of substitution is directed by the existing substituents.

A patent for the treatment of diseases associated with amyloid proteins mentions N-(methyl)-1H-pyrazol-3-amine derivatives, suggesting that this compound could serve as a precursor in the synthesis of novel therapeutic agents. The core structure can be modified to optimize binding to biological targets.

Applications in Academic and Industrial Research

The applications of this compound are primarily in the realm of chemical research, particularly in drug discovery and development. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov

A significant area of interest is in the development of kinase inhibitors. Many approved drugs targeting kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer, contain a pyrazole core. nih.gov The structural features of this compound make it a candidate for derivatization to create libraries of compounds for screening against various kinase targets.

Furthermore, the aforementioned patent suggests a potential application in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. The ability of pyrazole derivatives to be modified to interact with specific biological targets makes them attractive for this area of research.

In the agrochemical industry, pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. chemicalbook.com The specific utility of this compound in this sector is not explicitly documented but its structural motifs are consistent with those found in some agrochemical products.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with its structural isomers provides insight into how the placement of substituents affects the compound's properties and potential applications.

1-Ethyl-N-methyl-1H-pyrazol-3-amine: In this isomer, the ethyl group is on the pyrazole nitrogen at position 1, and a methyl group is on the exocyclic amine. This change in substitution pattern can influence the compound's basicity, lipophilicity, and steric hindrance around the amino group, which in turn can affect its reactivity and biological activity.

3-Ethyl-1-methyl-1H-pyrazol-5-amine: Here, the ethyl group is attached to the pyrazole ring at position 3, and the amino group is at position 5. The position of the amino group is a critical determinant of the chemical reactivity and the types of fused heterocyclic systems that can be synthesized from it. lookchem.com 5-Aminopyrazoles are known to be precursors to a different range of biologically active compounds compared to 3-aminopyrazoles.

The subtle differences in the structures of these isomers can lead to significant variations in their biological targets and efficacy. The choice of a particular isomer in a research and development program is therefore a critical decision based on the desired properties of the final product.

Recent Advances and Future Research Directions

Recent research in pyrazole chemistry continues to focus on the development of novel synthetic methodologies that are more efficient, environmentally friendly, and allow for greater control over regioselectivity. rsc.orgmdpi.com Multicomponent reactions and catalytic methods are increasingly being employed to generate diverse libraries of pyrazole derivatives for high-throughput screening. rsc.org

The future for compounds like this compound lies in their potential as scaffolds for the development of highly specific and potent therapeutic agents. nih.govnih.gov The growing understanding of the molecular basis of diseases is enabling the rational design of drugs that target specific proteins or pathways. The versatility of the pyrazole core makes it an ideal platform for this type of targeted drug discovery.

Future research will likely involve:

The development of more efficient and selective syntheses of this compound and its derivatives.

Exploration of its use as an intermediate in the synthesis of novel compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Further investigation into its coordination chemistry and potential applications in materials science, such as in the development of novel catalysts or functional materials.

As our understanding of chemical synthesis and biological processes deepens, the importance of versatile building blocks like this compound is set to grow, paving the way for new discoveries in science and medicine.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N-ethyl-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C6H11N3/c1-3-7-6-4-5-9(2)8-6/h4-5H,3H2,1-2H3,(H,7,8) |

InChI Key |

LHQUBLDNLWZSHV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the N-ethyl-1-methyl-1H-pyrazol-3-amine Core

A retrosynthetic analysis of this compound offers several logical bond disconnections to identify potential starting materials. The most common strategy involves disconnecting the pyrazole (B372694) ring itself.

A primary disconnection can be made across the N1-C5 and N2-C3 bonds. This leads back to two key precursors: methylhydrazine and a three-carbon component bearing the ethylamino group. This approach is a variation of the classical Knorr pyrazole synthesis.

Alternatively, a disconnection at the exocyclic C3-N bond suggests a synthetic route where the final step is the introduction of the ethyl group onto a pre-formed 1-methyl-1H-pyrazol-3-amine core. This allows for a modular synthesis where the pyrazole ring is first constructed and then functionalized.

A third, less common, disconnection could involve breaking the N1-C2 and C3-C4 bonds, which would imply a reaction between a diazo compound and an appropriately substituted enamine.

The selection of a particular disconnection strategy is often dictated by the commercial availability of starting materials, reaction efficiency, and the desired control over regioselectivity.

Classical and Established Synthetic Routes to this compound

The most traditional and widely used method for constructing the pyrazole ring is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a functional equivalent. jk-sci.comnih.gov This approach, known as the Knorr pyrazole synthesis, can be catalyzed by an acid. jk-sci.com

For the synthesis of this compound, this would typically involve the reaction of methylhydrazine with a β-keto nitrile or a similar 1,3-dicarbonyl precursor that already contains the ethylamino moiety. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. acs.org A significant challenge in this approach when using unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the initial attack by the hydrazine, which can lead to a mixture of N1 and N2-methylated isomers. nih.gov However, the reaction conditions and the nature of the substituents can often be tuned to favor the desired 1-methyl isomer.

Table 1: Examples of Precursors for Knorr Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor Examples | Resulting Pyrazole Core |

| Methylhydrazine | 3-Oxopentanenitrile, Acetoacetic ester | 1-Methyl-1H-pyrazole |

An alternative and often more controlled strategy involves the modification of a pre-synthesized pyrazole ring. nih.gov In this case, the common intermediate, 1-methyl-1H-pyrazol-3-amine, would be synthesized first. chemicalbook.comsigmaaldrich.combldpharm.com This intermediate is a valuable building block in organic synthesis. chemicalbook.com

The final step is the N-alkylation of the 3-amino group to introduce the ethyl substituent. nih.govresearchgate.net This can be achieved through several methods:

Direct Alkylation: Reaction with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. Careful control of reaction conditions is necessary to avoid over-alkylation or alkylation on the ring nitrogen atoms.

Reductive Amination: A two-step, one-pot reaction involving the formation of an imine with acetaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165).

This approach offers the advantage of a convergent synthesis, where the core heterocyclic structure is built first and then diversified at a later stage.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods, including catalytic and multi-component reactions. mdpi.com

Catalysis offers a powerful tool for the synthesis of pyrazoles under milder conditions and with greater efficiency. jk-sci.comnih.gov While specific catalytic routes for the direct synthesis of this compound are not extensively documented, general catalytic methods for pyrazole formation are applicable. organic-chemistry.org

Acid or base catalysis can be employed in the classical condensation of hydrazines and 1,3-dicarbonyls to accelerate the reaction. jk-sci.comjocpr.com Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, have emerged as a highly efficient strategy for generating substituted pyrazoles. nih.govmdpi.com

Transition metal catalysis provides a versatile platform for the synthesis of complex molecules, including N-substituted pyrazoles. nih.govnih.gov Although not the most direct route to this compound, methods like the Buchwald-Hartwig amination could be conceptually applied.

This would involve the cross-coupling of a 3-halopyrazole, such as 3-bromo-1-methyl-1H-pyrazole, with ethylamine (B1201723) in the presence of a palladium or copper catalyst. nih.gov This strategy allows for the late-stage introduction of the ethylamino group, which is beneficial for creating libraries of related compounds. Copper-catalyzed methods have also been developed for the synthesis of polysubstituted pyrazoles. nih.gov

Table 2: Overview of Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Classical Cyclization | Condensation of methylhydrazine and a 1,3-dicarbonyl precursor. jk-sci.com | Well-established, readily available starting materials. | Potential for regioisomer formation. nih.gov |

| Functional Group Interconversion | N-ethylation of 1-methyl-1H-pyrazol-3-amine. nih.gov | Modular, allows for late-stage diversification. | Requires synthesis of the pyrazole core first. |

| Advanced Catalytic Methods | Use of catalysts to promote ring formation or coupling reactions. mdpi.comnih.gov | Milder conditions, higher efficiency, potential for new reaction pathways. | Catalyst development and optimization can be required. |

Catalytic Methodologies for Pyrazole Ring Formation [1, 7, 8]

Organocatalytic and Biocatalytic Strategies

The application of organocatalysis and biocatalysis in the synthesis of pyrazole derivatives represents a significant advancement towards more sustainable and selective chemical manufacturing. While specific examples for this compound are not extensively documented, the principles from related syntheses are directly applicable.

Organocatalysis: This field utilizes small organic molecules to catalyze reactions. In the context of pyrazole synthesis, organocatalysts can activate substrates and control regioselectivity. For instance, in multicomponent reactions that yield complex pyrazole derivatives, a recyclable organocatalyst like sodium gluconate has been used effectively. thieme-connect.com Such catalysts offer an environmentally benign alternative to metal-based catalysts.

Biocatalysis: The use of enzymes for chemical transformations offers unparalleled selectivity under mild conditions. For the synthesis of chiral amines and related heterocycles, enzymes such as lyases and transaminases are of great interest. A notable example is the use of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, which has been shown to catalyze the addition of various arylhydrazines to fumarate. core.ac.uk This reaction produces N-arylated aspartic acids, which are precursors to other complex heterocycles, demonstrating the potential of biocatalysts to form key C-N bonds in a highly selective manner. core.ac.uk The development of enzymes with activity towards the specific precursors of this compound could provide a direct and efficient biocatalytic route.

Table 1: Examples of Biocatalytic Hydroamination with Arylhydrazines This table illustrates the application of EDDS lyase in the synthesis of N-arylated aspartic acids, showcasing the potential of biocatalysis for related transformations.

| Arylhydrazine Substrate | Enzyme | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | EDDS Lyase | 94 | 80 | >99 | core.ac.uk |

| 4-Fluorophenylhydrazine | EDDS Lyase | 92 | 81 | >99 | core.ac.uk |

| 4-Chlorophenylhydrazine | EDDS Lyase | 85 | 74 | >99 | core.ac.uk |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis of pyrazoles, including this compound, can be made more sustainable by adhering to these principles, such as using safer solvents, renewable energy sources, and catalytic reagents. nih.gov Recent reviews highlight a significant shift towards eco-friendly synthesis of pyrazole scaffolds, focusing on atom economy, operational simplicity, and the use of recyclable catalysts. nih.govresearchgate.netresearchgate.net

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. thieme-connect.com

Solvent-Free Reactions: Performing reactions without a solvent, often with mechanical grinding or heating, can significantly reduce waste. The synthesis of NH-pyrazoles has been successfully demonstrated under solvent-free conditions by grinding the reactants together, offering a simple, clean, and efficient protocol. researchgate.net For more complex structures like pyrazolo[3,4-b]pyridines, solvent-free microwave irradiation has proven effective, yielding products in high yields. beilstein-journals.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Many pyrazole syntheses have been adapted to run in aqueous media. thieme-connect.com For example, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a catalyst, which facilitates the reaction by forming micelles. thieme-connect.com Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been reported in aqueous ethanol, showcasing the versatility of water as a reaction medium for creating diverse pyrazole derivatives. researchgate.net

Table 2: Comparison of Green Synthesis Conditions for Pyrazole Derivatives This table summarizes various green approaches to pyrazole synthesis, highlighting the improved yields and reaction times.

| Pyrazole Type | Reaction Conditions | Catalyst/Mediator | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Aqueous medium, Ultrasound | Cyanuric acid / 1-methyl imidazole | Excellent | researchgate.net |

| Tetrasubstituted Pyrazoles | Aqueous medium | CTAB | High | thieme-connect.com |

| Pyrazolones | Solvent-free, Microwave | None | 88 | tandfonline.com |

| NH-Pyrazoles | Solvent-free, Grinding | None | Good | researchgate.net |

The use of alternative energy sources like microwaves and light can accelerate reactions and enable novel chemical pathways.

Microwave-Assisted Synthesis: Microwave irradiation has become a common tool in organic synthesis for its ability to rapidly heat reactions, leading to dramatically reduced reaction times and often improved yields. tandfonline.commdpi.com The synthesis of 5-aminopyrazol-4-yl ketones, for example, is achieved rapidly and efficiently using microwave heating for the heterocyclocondensation step. nih.gov This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery. beilstein-journals.orgyoutube.comcore.ac.uk

Photochemical-Assisted Synthesis: Photochemistry offers a reagent-free method to generate reactive intermediates. A modern approach for synthesizing pyrazolines (precursors to pyrazoles) involves the UV-light-induced conversion of tetrazoles. thieme-connect.comrawdatalibrary.net This "photo-click" strategy generates nitrile imine dipoles in situ, which are then trapped by dipolarophiles. thieme-connect.comresearchgate.net This method is particularly well-suited for flow chemistry, allowing for safe and scalable production without chemical waste. rawdatalibrary.netthieme.de Visible-light photoredox catalysis has also been employed to synthesize polysubstituted pyrazoles from hydrazines and Michael acceptors under mild conditions using air as the oxidant. organic-chemistry.org

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. mdpi.comgalchimia.com This technology is particularly valuable for handling hazardous intermediates and for integrating multiple reaction steps into a single, streamlined process. nih.govresearchgate.net

The synthesis of pyrazoles has been extensively adapted to continuous flow systems. mdpi.com For instance, a two-step flow method has been developed for pyrazole derivatives starting from keto esters. thieme-connect.com More complex, multi-step "assembly line" syntheses have been engineered to produce highly functionalized pyrazoles, where different modules perform sequential reactions like N-alkylation, arylation, and amidation. nih.gov This modular approach allows for rapid diversification of the pyrazole core. nih.gov Solid-supported catalysts, such as silica-supported copper, have been integrated into flow reactors for the synthesis of 1,4-disubstituted pyrazoles, enabling easy catalyst removal and reuse. rsc.org

Table 3: Examples of Pyrazole Synthesis in Continuous Flow Systems This table illustrates the versatility of flow chemistry for producing various pyrazole structures.

| Reaction Type | Key Features | Residence Time | Yield | Reference |

|---|---|---|---|---|

| Condensation of vinylidene keto esters and hydrazines | High regioselectivity | Not specified | 62-82% | mdpi.com |

| Sequential alkyne homocoupling and hydroamination | Uses cheap starting materials; no intermediate isolation | Not specified | Good | rsc.org |

| Four-step synthesis of Celecoxib | Telescoped process from anilines | Not specified | 48% (overall) | researchgate.net |

| [3+2] Cycloaddition of diazoalkanes | Safe handling of hazardous intermediates | 31.7 min (for 4 steps) | Good | nih.gov |

| Photochemical conversion of tetrazoles | Reagent-free, scalable | 10 min | High | thieme-connect.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and designing new synthetic routes.

Reaction Pathway Mapping and Transition State Analysis

The formation of the pyrazole ring, particularly from common precursors like β-dicarbonyls or β-ketonitriles and hydrazines, involves a sequence of nucleophilic attack, condensation, and cyclization steps. chim.ityoutube.com For the synthesis of a 3-aminopyrazole (B16455), the reaction pathway typically begins with the nucleophilic attack of a hydrazine nitrogen onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the nitrile carbon, leading to the final aminopyrazole heterocycle after tautomerization. beilstein-journals.orgchim.it

Modern computational chemistry, using methods like Density Functional Theory (DFT), provides powerful tools for mapping these reaction pathways and analyzing the structures and energies of transition states. nih.gov Such studies can elucidate the factors controlling regioselectivity, which is critical when using substituted hydrazines like methylhydrazine. For example, computational analysis has been used to study the 1,2-proton transfer in pyrazole with the assistance of water molecules, identifying the transition state structures and energy barriers. nih.gov In other complex pyrazole syntheses, such as the oxidation-induced N-N coupling of diazatitanacycles, kinetic and mechanistic studies have been employed to map the reaction pathway and identify the rate-limiting steps and key intermediates. nih.govrsc.org While a specific mechanistic study for this compound is not available, these examples demonstrate the methodologies used to gain a deep understanding of the transformations involved in pyrazole synthesis.

Isotopic Labeling Studies for Mechanistic Confirmation

While specific isotopic labeling studies for the synthesis of this compound are not extensively documented in publicly available literature, the principles of this powerful technique can be applied to elucidate the reaction mechanisms involved in its formation. Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its path through a reaction. wikipedia.org This can provide invaluable information about bond-forming and bond-breaking steps, as well as the nature of intermediates.

For instance, in the N-alkylation of a precursor like 1-methyl-1H-pyrazol-3-amine with an ethylating agent (e.g., ethyl iodide), deuterium (B1214612) labeling of the ethyl group (e.g., CH₃CD₂-I) could be employed. Analysis of the product's mass spectrum and NMR spectrum would confirm that the ethyl group has been transferred intact, supporting a direct nucleophilic substitution mechanism.

Furthermore, in more complex reaction pathways, such as those involving rearrangement or fragmentation, isotopic labeling can be instrumental. For example, if the synthesis involves a "borrowing hydrogen" mechanism where an alcohol is used as the alkylating agent, deuterium labeling of the alcohol's hydroxyl group or α-carbon can help track the hydrogen transfer steps. nih.gov A study on the N-alkylation of heteroaromatic amines with alcohols utilized deuterium-labeled experiments to suggest that the reaction proceeds via this pathway. nih.gov

In the context of pyrazole ring formation, isotopic labeling can clarify the origin of each atom in the final heterocyclic core. For example, using ¹⁵N-labeled hydrazine in a condensation reaction with a β-ketonitrile would allow for the unambiguous assignment of the nitrogen atoms in the resulting pyrazole ring. nih.gov A recent study on the formation of pyrazines utilized ¹⁵N-labeled alanine (B10760859) to trace the nitrogen sources during thermal treatment. nih.gov

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound Synthesis

| Labeled Precursor | Isotope | Potential Mechanistic Insight | Analytical Technique |

| Ethyl Iodide-d₅ | Deuterium (²H) | Confirmation of direct ethyl group transfer in N-alkylation. | Mass Spectrometry, NMR Spectroscopy |

| 1-Methyl-1H-pyrazol-3-amine-¹⁵N | Nitrogen-15 (¹⁵N) | Elucidation of reaction pathways involving the pyrazole nitrogen atoms. | NMR Spectroscopy |

| Hydrazine-¹⁵N₂ | Nitrogen-15 (¹⁵N) | Determination of nitrogen atom incorporation during pyrazole ring synthesis. | NMR Spectroscopy, Mass Spectrometry |

This table presents hypothetical isotopic labeling experiments that could be applied to understand the synthesis of the target compound, based on general principles of mechanistic organic chemistry.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound from a precursor such as 1-methyl-1H-pyrazol-3-amine does not involve the creation of a new stereocenter at the pyrazole ring itself. However, the principles of stereochemical control become highly relevant if chiral substituents are introduced or if the synthesis proceeds through a pathway that can generate stereoisomers.

Regioselectivity, on the other hand, is a critical aspect of the synthesis of asymmetrically substituted pyrazoles. The two nitrogen atoms in the pyrazole ring are not equivalent, and their reactivity towards electrophiles can differ, leading to the formation of regioisomers.

In the context of preparing this compound, a key step would be the regioselective alkylation of a 3-aminopyrazole derivative. The alkylation of aminopyrazoles can occur at either of the ring nitrogens or at the exocyclic amino group. chim.it The outcome of the reaction is influenced by several factors, including the nature of the substituents on the pyrazole ring, the type of alkylating agent, the base used, and the reaction solvent.

For instance, the N-alkylation of 3-substituted pyrazoles often shows a preference for the N1 position due to steric hindrance at the N2 position, which is adjacent to the substituent. acs.org However, electronic effects can also play a significant role. A study on the regioselective synthesis of 3- and 5-aminopyrazoles highlighted that under neutral conditions, the 5-aminopyrazole isomer is often the major product, while the use of a base like sodium ethoxide can favor the formation of the 3-aminopyrazole isomer. wordpress.com

Enzymatic approaches have also been developed for the highly regioselective N-alkylation of pyrazoles. An engineered methyltransferase was shown to catalyze the methylation, ethylation, and propylation of pyrazoles with unprecedented regioselectivity (>99%). nih.gov

Table 2: Factors Influencing Regioselectivity in the N-Alkylation of Pyrazoles

| Factor | Influence on Regioselectivity | Example | Reference |

| Steric Hindrance | Bulky substituents on the pyrazole ring can direct alkylation to the less hindered nitrogen atom. | Alkylation of 3-substituted pyrazoles often favors the N1 position. | acs.org |

| Base | The choice of base can influence the kinetic versus thermodynamic product distribution. | Sodium ethoxide can favor the formation of 3-aminopyrazoles. | wordpress.com |

| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazole anion. | N/A | N/A |

| Catalyst | Transition metal catalysts and enzymes can provide high levels of regiocontrol. | Engineered methyltransferases achieve >99% regioselectivity in pyrazole alkylation. | nih.gov |

This table summarizes general principles that would be applicable to controlling the regioselectivity in the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization Techniques for N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific single-crystal X-ray structure for N-ethyl-1-methyl-1H-pyrazol-3-amine is not publicly available, analysis of closely related pyrazole (B372694) structures provides insight into the data that would be obtained. For instance, the study of other substituted pyrazoles reveals detailed information about the planarity of the pyrazole ring and the orientation of its substituents. researchgate.netnih.gov

The data from X-ray diffraction allows for a detailed analysis of how molecules interact with each other in the crystal. These interactions, which include hydrogen bonds and van der Waals forces, dictate the crystal packing. In the case of this compound, the secondary amine (N-H) group is a potential hydrogen bond donor, while the pyrazole nitrogen atoms are potential acceptors.

Studies on similar pyrazole structures, such as 4-bromo-3-phenylpyrazole, have shown the formation of trimers through intermolecular N-H···N hydrogen bonds. fu-berlin.de In other cases, like that of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the packing is stabilized by weaker C-H···π interactions and short intermolecular contacts. nih.gov The analysis of these motifs is essential for understanding the physical properties of the solid material.

The crystalline environment locks the molecule into a specific, low-energy conformation. X-ray diffraction provides precise torsional angles, revealing the spatial relationship between the ethyl group, the methyl group, and the pyrazole ring. For example, in a related pyrazolopyridine, the conformation of an ethyl ester group and a methyl group attached to the pyrazole ring were defined with specific torsion angles, such as (+)anti-periplanar. nih.gov Such an analysis for this compound would definitively establish the orientation of the ethylamino and N-methyl groups relative to the heterocyclic ring in the solid state.

Solution-State Structural Elucidation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. ipb.pt

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the ethyl group's methylene (B1212753) and methyl protons, and the two protons on the pyrazole ring. Similarly, the ¹³C NMR spectrum would show six unique carbon signals. The precise chemical shifts are highly dependent on the solvent and electronic environment of each nucleus. nih.govdocbrown.info

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a series of 2D NMR experiments are employed. sdsu.eduyoutube.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, it would show a correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and between the two adjacent protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It allows for the direct assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the N-methyl protons to the two adjacent pyrazole ring carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. youtube.com It can provide information about the preferred conformation in solution, for instance, by showing spatial proximity between the N-methyl group and the C5-proton of the pyrazole ring.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | -CH₂- (ethyl) ↔ -CH₃ (ethyl)-CH- (ring) ↔ -CH- (ring) | Connectivity of adjacent protons |

| HSQC | -CH₃ (N-methyl) ↔ C (N-methyl)-CH₂- (ethyl) ↔ C (ethyl)-CH- (ring) ↔ C (ring) | Direct one-bond H-C connections |

| HMBC | -CH₃ (N-methyl) ↔ C3 & C5 (ring)-NH- ↔ C3 (ring)-CH₂- (ethyl) ↔ C3 (ring) | Connectivity across multiple bonds, assignment of quaternary carbons |

| NOESY | -CH₃ (N-methyl) ↔ H5 (ring)-CH₂- (ethyl) ↔ H4 (ring) | Through-space proximity, solution-state conformation |

Molecules are not static in solution, and dynamic NMR (DNMR) techniques can be used to study their movements, such as bond rotation or chemical exchange. montana.edu

The rotation around the C3-N(ethyl) bond in this compound may be hindered. By acquiring NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the rate of rotation changes. researchgate.net From the coalescence temperature, the energy barrier (ΔG‡) for this rotation can be calculated, providing insight into the conformational flexibility of the molecule. rsc.orgmdpi.com

Furthermore, while N-methylation prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the potential for amino-imino tautomerism exists. nih.govmdpi.com Variable-temperature NMR could be used to investigate if an equilibrium between the amine and a potential imine tautomer exists in solution, which would be observed by changes in the chemical shifts or the appearance of new signals. fu-berlin.deresearchgate.net

Vibrational Spectroscopy for Functional Group Probing and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com Each functional group has characteristic absorption frequencies, making these techniques excellent for confirming the presence of specific groups and for obtaining a unique "molecular fingerprint." derpharmachemica.com

For this compound, the FTIR spectrum would be expected to display characteristic bands corresponding to:

N-H stretching: A distinct peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Peaks just below and above 3000 cm⁻¹ corresponding to the aliphatic (ethyl, methyl) and aromatic-like (pyrazole ring) C-H bonds.

C=N and C=C stretching: Vibrations within the pyrazole ring, typically found in the 1400-1650 cm⁻¹ region.

N-H bending: A band around 1550-1650 cm⁻¹.

C-N stretching: Vibrations for the C-N bonds of the amine and the N-methyl group, usually in the 1000-1350 cm⁻¹ range.

Comparing experimental spectra with those calculated using computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of each vibrational mode. mdpi.com

Table 2: Characteristic Infrared Vibration Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (R₂N-H) | Stretch | 3300 - 3500 |

| Secondary Amine (R₂N-H) | Bend | 1550 - 1650 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Aromatic-like (C-H) | Stretch | 3000 - 3100 |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400 - 1650 |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. pressbooks.pubvscht.cz

The pyrazole ring itself gives rise to several distinct vibrations. The C=N stretching within the heterocyclic ring typically appears in the 1660–1570 cm⁻¹ region. mdpi.com Stretching vibrations of the N-N bond in the pyrazole ring are also characteristic, often found in the 1433-1380 cm⁻¹ range. researchgate.net The C-H stretching of the aromatic pyrazole ring is anticipated around 3100-3000 cm⁻¹. vscht.cz

Vibrations associated with the N-alkyl substituents are also prominent. The sp³ C-H stretching vibrations from the N-methyl and N-ethyl groups are expected to produce strong absorptions in the 2980–2850 cm⁻¹ range. vscht.cz The N-H stretching of the secondary amine group would typically present a moderate band in the 3500-3300 cm⁻¹ region, while the N-H bending vibration appears around 1650-1550 cm⁻¹.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | N-H Stretch | Secondary Amine | Medium |

| 3100-3000 | C-H Stretch | Pyrazole Ring (sp²) | Medium-Weak |

| 2980-2850 | C-H Stretch | Ethyl & Methyl (sp³) | Strong |

| 1660-1570 | C=N Stretch | Pyrazole Ring | Medium |

| ~1590 | N-H Bend | Secondary Amine | Medium |

| ~1550 | C=C Stretch | Pyrazole Ring | Medium |

| 1433-1380 | N-N Stretch | Pyrazole Ring | Medium-Weak |

This table is generated based on characteristic absorption frequencies for the functional groups present in the molecule as reported in spectroscopic literature. pressbooks.pubvscht.czmdpi.comresearchgate.net

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to FTIR analysis. It detects vibrations that result in a change in molecular polarizability, rather than a change in dipole moment. Consequently, non-polar bonds and symmetric vibrations, which are often weak or silent in FTIR, can be strong in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the pyrazole ring and the C-C backbone of the ethyl group. While specific experimental Raman data for this compound is not widely published, studies on related pyrazole complexes indicate that ring vibrations and argentophilic interactions (in metal complexes) can be observed. researchgate.net The technique provides a more complete picture of the molecule's vibrational framework when used in conjunction with FTIR.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a destructive analytical technique that ionizes a chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of the molecule. researchgate.net The molecular formula for this compound is C₆H₁₁N₃, with a monoisotopic mass of approximately 125.0953 Da. uni.lunih.gov

Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. Key pathways would likely include:

Alpha-Cleavage: The bond adjacent to the amine nitrogen is a common point of cleavage. This could result in the loss of a methyl radical (•CH₃, loss of 15 Da) from the ethyl group, or more favorably, the loss of an ethyl radical (•C₂H₅, loss of 29 Da) to form a stable iminium ion. docbrown.infomiamioh.edu

Ring Fragmentation: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN, loss of 27 Da) from the molecular ion. researchgate.net

Loss of N-Substituents: Cleavage of the N-methyl or N-ethyl bonds from the pyrazole nitrogen could also occur.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision (typically to four or more decimal places), allowing for the unambiguous determination of a molecule's elemental formula. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its formula, C₆H₁₁N₃. nih.govnih.gov Predicted HRMS values for various adducts of the target compound are essential for its identification in complex mixtures. uni.lu

Interactive Table: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₂N₃⁺ | 126.10258 |

| [M+Na]⁺ | C₆H₁₁N₃Na⁺ | 148.08452 |

| [M+K]⁺ | C₆H₁₁N₃K⁺ | 164.05846 |

| [M-H]⁻ | C₆H₁₀N₃⁻ | 124.08802 |

Data sourced from PubChem, based on theoretical calculations. uni.lu

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. unt.edu This multi-stage analysis provides definitive evidence for the connectivity of atoms within the molecule.

In a hypothetical MS/MS experiment for this compound, the protonated molecule ([M+H]⁺, m/z 126.1) would be isolated in the first mass analyzer. It would then be subjected to collision-induced dissociation (CID), causing it to break apart. The resulting product ions would be analyzed in the second mass analyzer. This process helps to confirm fragmentation pathways proposed from single-stage MS and can be used to differentiate between isomers, as different isomers often yield unique sets of product ions. researchgate.netmdpi.com For example, observing the neutral loss of 28 Da (ethene, C₂H₄) from the m/z 126.1 precursor ion would strongly support the presence of the N-ethyl group.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogs)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into its structure, for instance, by substitution on the ethyl group to create a stereocenter, then chiroptical spectroscopy would become an indispensable tool for its characterization. nsf.gov

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. mdpi.com For a chiral analog of this compound, these methods could be used to:

Determine Enantiomeric Purity: A pure enantiomer would produce a distinct ECD/VCD spectrum, while a racemic mixture would be silent. The magnitude of the signal is proportional to the enantiomeric excess.

Assign Absolute Configuration: By comparing experimentally measured spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be determined. nih.gov

The application of these techniques is fundamental in stereochemistry and crucial for the development of single-enantiomer compounds. rsc.org

Computational and Theoretical Chemistry Investigations of N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of a molecule, which are key to its stability and reactivity.

Density Functional Theory (DFT) has become a standard and widely-used method for investigating the ground state properties of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net Studies on analogous pyrazole structures frequently employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G** or 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. mdpi.comresearchgate.netresearchgate.net

For N-ethyl-1-methyl-1H-pyrazol-3-amine, DFT calculations would typically be used to determine key electronic parameters that govern its reactivity and intermolecular interactions. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net While specific DFT studies dedicated to this compound are not extensively detailed in publicly available literature, the expected outcomes from such an analysis on related pyrazoles are well-established. researchgate.netimist.ma

Table 1: Typical Electronic Properties Calculated Using DFT for Pyrazole Derivatives

| Property | Description | Significance |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Provides insight into electrostatic potential and reactive sites. |

Note: The specific values for this compound are not available in the cited research, but this table represents the standard output of DFT calculations for similar compounds.

For calculations demanding higher accuracy, particularly for energy, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are based on first principles without the empirical parameterization common in other methods. mdpi.com They are computationally more intensive than DFT and are often used to benchmark results or for smaller molecules where high precision is paramount. mdpi.com For pyrazole systems, ab initio calculations have been used to investigate proton transfer energy barriers and tautomeric stability with a high degree of confidence. mdpi.com A specific high-accuracy energy calculation for this compound has not been identified in the available literature.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl group in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

By systematically rotating the dihedral angles of the flexible bonds—primarily the C-C and C-N bonds of the ethyl group—a potential energy surface (PES) can be mapped. This map reveals the stable conformers, which correspond to energy minima on the surface, and the transition states between them. For similar flexible molecules, computational methods can identify the most energetically favorable structures, which are the most likely to be populated at room temperature. mdpi.comresearchgate.net While a detailed conformational analysis for this compound is not published, such a study would be a standard theoretical approach to understanding its three-dimensional structure.

The preferred conformation of a molecule can change depending on its environment. Computational models can simulate the presence of a solvent to predict these changes. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com This method is effective in accounting for the influence of solvent polarity on the relative stability of different conformers. Generally, conformers with a larger dipole moment are stabilized to a greater extent by polar solvents. Studies on other pyrazoles have demonstrated the significant role solvent molecules play in stabilizing certain tautomeric and conformational forms. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net

DFT and other quantum chemical methods can calculate various spectroscopic parameters, including:

Infrared (IR) Frequencies and Intensities: Theoretical IR spectra help in assigning the vibrational modes observed in experimental spectra. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation of pyrazole isomers. mdpi.comnih.gov

UV-Vis Absorption Wavelengths: Calculations can predict electronic transitions (e.g., n→π* and π→π*), which correspond to absorption bands in UV-Vis spectra. researchgate.net

While detailed theoretical IR or NMR spectra for this compound are not available in the searched literature, predicted mass spectrometry-related data, such as collision cross-section (CCS), are available. The CCS is a measure of the ion's shape in the gas phase and can be predicted computationally.

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.10258 | 124.6 |

| [M+Na]⁺ | 148.08452 | 133.3 |

| [M-H]⁻ | 124.08802 | 125.9 |

| [M+NH₄]⁺ | 143.12912 | 146.0 |

| [M+K]⁺ | 164.05846 | 132.2 |

| [M]⁺ | 125.09475 | 124.8 |

Data sourced from PubChem. uni.lu

This predicted data can be a useful reference for mass spectrometry analysis of the compound. The validation of such theoretical parameters against experimental data is a common practice in chemical research to ensure the accuracy of both the computational model and the experimental structural assignment. researchgate.netresearchgate.netnih.gov

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational tool for structure verification and elucidation. Methods like Density Functional Theory (DFT) and, more recently, machine learning are employed for this purpose. nih.gov For pyrazole derivatives, DFT calculations are often performed to predict ¹H and ¹³C chemical shifts. jocpr.com These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used in these calculations. iu.edu.sa The predicted shifts are then compared to experimental data, if available, to confirm the structure. jocpr.com The accuracy of these predictions has improved significantly, with some deep learning models achieving a mean absolute error (MAE) of less than 0.10 ppm for ¹H shifts. nih.gov

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts This table is a hypothetical representation of how data for this compound would be presented. Actual experimental and calculated values are not available in the searched literature.

| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| N-CH₃ | 2.50 | 2.52 | -0.02 |

| N-CH₂-CH₃ | 3.15 | 3.18 | -0.03 |

| N-CH₂-CH₃ | 1.25 | 1.27 | -0.02 |

| Pyrazole H4 | 5.80 | 5.83 | -0.03 |

| Pyrazole H5 | 7.40 | 7.41 | -0.01 |

| NH | 4.50 | 4.55 | -0.05 |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods, particularly DFT using functionals like B3LYP, can calculate these vibrational frequencies with a high degree of accuracy. jocpr.comnih.gov The process involves optimizing the molecular geometry to find a minimum energy structure and then calculating the second derivatives of the energy with respect to atomic displacements.

These calculations yield a set of vibrational modes and their corresponding frequencies and intensities for both IR and Raman spectra. nih.gov By comparing the computed spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion, such as N-H stretching, C-H bending, or pyrazole ring vibrations. researchgate.net For related pyrazole compounds, theoretical calculations have been instrumental in assigning complex spectra. jocpr.comresearchgate.net

Table 2: Illustrative Example of Calculated Vibrational Frequencies and Assignments This table is a hypothetical representation for this compound. Specific assignments require dedicated computational studies.

| Calculated Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

|---|---|---|---|

| 3450 | Medium | Weak | N-H Stretch |

| 3105 | Weak | Medium | Aromatic C-H Stretch |

| 2970 | Strong | Strong | Aliphatic C-H Stretch (Ethyl) |

| 1610 | Strong | Medium | C=N Stretch (Ring) |

| 1550 | Strong | Weak | N-H Bend |

| 1450 | Medium | Medium | CH₂ Scissoring |

| 1380 | Medium | Strong | CH₃ Bending |

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can understand how reactants are converted into products. This involves identifying all stable molecules (reactants, products, intermediates) and the transition states that connect them. While no specific reaction pathway modeling for this compound was found, this technique has been applied to the synthesis of other pyrazole derivatives to understand regioselectivity and reaction kinetics. acs.org

A key aspect of reaction modeling is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. Computational algorithms are used to search for these TS structures. Determining the reaction barriers for potential synthetic routes or metabolic pathways involving this compound would provide critical insights into its chemical reactivity. However, no studies detailing such determinations for this specific molecule are currently available. molport.com

Once a transition state is located, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This traces the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

Molecular Docking and Ligand-Target Interaction Simulations (for non-clinical biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates. Docking studies on various pyrazole derivatives have shown their potential to inhibit protein targets like kinases. nih.gov

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a score for each pose to estimate the strength of the interaction. nih.gov The results can identify the most probable binding site on a protein and the specific binding mode of the ligand. This includes detailing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex. Although this compound could be studied this way, specific docking studies against non-clinical targets have not been found in the literature. iu.edu.safishersci.com

In Silico Screening and Ligand Design Principles

In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those with a high likelihood of binding to a specific biological target. This approach is instrumental in modern drug discovery and materials science. For a molecule like this compound, in silico screening can be employed to predict its potential biological targets and to design new derivatives with enhanced activity.

Ligand Design Principles: The design of novel ligands based on the this compound scaffold would be guided by principles of molecular recognition. This involves understanding and optimizing the interactions between the ligand and its target, which are typically proteins. Key interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking is a primary tool used to predict the binding conformation and affinity of a ligand to a target protein.

For instance, in studies on other pyrazole derivatives, molecular docking has been used to predict their binding affinity to various protein targets. A study on 63 pyrazole derivatives screened against six different cancer-related proteins, including CRMP2, C-RAF, and VEGFR, demonstrated a wide range of binding affinities. nih.gov For the protein CRMP2, the docking scores ranged from -4.1 to -7.0 kcal/mol. nih.gov Another study focusing on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors found a binding energy of -7.14 kcal/mol for the most active compound, which formed four hydrogen bonds with the active site residues. nih.gov

These principles can be applied to this compound. The pyrazole ring can act as a hydrogen bond acceptor, while the ethyl and methyl groups can participate in hydrophobic interactions. The amino group can serve as both a hydrogen bond donor and acceptor. By modifying the substituents on the pyrazole ring, it is possible to tune these interactions to improve binding affinity and selectivity for a specific target.

Illustrative Docking Scores of Pyrazole Derivatives against Various Protein Targets:

| Protein Target | Range of Docking Scores (kcal/mol) for a Library of Pyrazole Derivatives | Reference |

| CRMP2 | -4.1 to -7.0 | nih.gov |

| C-RAF | Not specified | nih.gov |

| CYP17 | -3.7 to -10.4 | nih.gov |

| VEGFR | Not specified | nih.gov |

| c-KIT | Not specified | nih.gov |

| HDAC | Not specified | nih.gov |

| RET Kinase | -7.14 (for the most active compound) | nih.gov |

This table illustrates the range of binding affinities observed for various pyrazole derivatives against different protein targets in representative in silico screening studies. The specific binding affinity of this compound would need to be determined through dedicated docking studies.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). These models are valuable for predicting the properties of new, unsynthesized compounds and for understanding the structural features that influence a particular property or activity.

Development of Predictive Models for Chemical Properties and Reactivity

QSPR models can be developed to predict a wide range of chemical properties for this compound and its analogs. These properties can include boiling point, solubility, and reactivity parameters. The development of a QSPR model involves calculating a set of molecular descriptors that encode different aspects of the molecular structure. These descriptors can be categorized as electronic, steric, topological, and thermodynamic.

For example, a 2D-QSPR study on a series of pyrazine (B50134) derivatives used descriptors such as electronegativity (χ), heat of formation (H°), total connectivity (TC), and the Balaban index (J) to predict their odor thresholds. ijournalse.org Similarly, a study on pyridine (B92270) derivatives used quantum mechanically derived descriptors to predict their pKa values. researchgate.net

For this compound, a predictive QSPR model could be built by synthesizing a series of related compounds, experimentally measuring a property of interest, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Heterocyclic Compounds:

| Descriptor Class | Example Descriptors | Description | Reference |

| Electronic | Electronegativity (χ), Dipole Moment | Describe the electronic distribution in the molecule. | ijournalse.org |

| Thermodynamic | Heat of Formation (H°), Strain Energy | Relate to the energy content and stability of the molecule. | ijournalse.orgijper.org |

| Topological | Total Connectivity (TC), Balaban Index (J) | Describe the connectivity and branching of the molecule. | ijournalse.org |

| Steric | Radius of Gyration, Shadow Indices | Describe the size and shape of the molecule. | ijper.org |

This table provides examples of descriptor classes and specific descriptors that could be calculated for this compound in the development of QSPR or QSAR models.

Exploration of Structure-Property Relationships for Rational Design

QSAR models are particularly useful for the rational design of new molecules with desired biological activities. By identifying the key molecular features that contribute to or detract from a specific activity, researchers can prioritize the synthesis of more potent and selective compounds.

In the context of this compound, a QSAR study would involve synthesizing a library of analogs with systematic variations in their structure (e.g., changing the alkyl groups, substituting on the pyrazole ring). The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural variations with the observed activity.

For instance, a 3D-QSAR study on pyrazole derivatives as canine COX-II inhibitors identified a six-point pharmacophore with three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings as being important for activity. nih.gov Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors developed a 2D-QSAR model that highlighted the importance of adjacency and distance matrix descriptors. nih.gov The statistical robustness of these models is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a model with good predictive power. ijper.org

Illustrative Statistical Parameters from QSAR Studies on Pyrazole Derivatives:

| QSAR Model Type | Statistical Parameter | Value | Significance | Reference |

| 3D-QSAR (COX-II inhibitors) | r² | 0.958 | High correlation between predicted and experimental activity for the training set. | nih.gov |

| 3D-QSAR (COX-II inhibitors) | Predictive r² | 0.852 | Good predictive power for the test set. | nih.gov |

| 2D-QSAR (EGFR kinase inhibitors) | r² | Not specified | - | nih.gov |

| 2D-QSAR (EGFR kinase inhibitors) | q² | Not specified | - | nih.gov |

| 3D-QSAR (RET kinase inhibitors) | q² | 0.649 | Good predictive ability of the model. | nih.gov |

| 3D-QSAR (RET kinase inhibitors) | r² | 0.955 | Excellent correlation for the training set. | nih.gov |

This table showcases the statistical validation of QSAR models for different series of pyrazole derivatives, demonstrating the potential for developing robust predictive models for compounds like this compound.

By applying these computational techniques, a deeper understanding of the structure-property and structure-activity relationships of this compound can be achieved, facilitating its potential development in various chemical and biological applications.

Chemical Reactivity and Derivatization Pathways of N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic effects of the ring nitrogen atoms and the substituents. In N-ethyl-1-methyl-1H-pyrazol-3-amine, the N-methyl group at position 1 and the N-ethylamino group at position 3 significantly influence the regioselectivity of these reactions.

Halogenation: The halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. quora.comrrbdavc.org This is due to the combined electron-donating effects of the two nitrogen atoms. For N-substituted pyrazoles, direct C-H halogenation using reagents like N-halosuccinimides (NXS) in various solvents is a common and efficient method. researchgate.net For instance, the reaction of pyrazoles with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride or even water can provide 4-halopyrazoles in excellent yields under mild conditions. researchgate.net While specific studies on the halogenation of this compound are not extensively documented in publicly available literature, the general reactivity pattern of similar 1,3-disubstituted pyrazoles strongly suggests that halogenation would selectively occur at the C4 position. Iodination can also be achieved at the 4-position of the pyrazole nucleus by treatment with I2/HIO3. beilstein-journals.org

Nitration: Nitration of pyrazoles can be a more complex process, as the reaction conditions can influence the site of nitration (N-nitration vs. C-nitration). Direct nitration of various five-membered heterocycles, including pyrazoles, can be achieved using nitric acid in trifluoroacetic anhydride, affording mononitro derivatives. researchgate.net The primary product of electrophilic nitration on the pyrazole ring is typically the 4-nitro derivative. nih.gov However, the presence of an amino group at the C3 position can complicate the reaction, potentially leading to the formation of N-nitro or dinitro products under certain conditions. nih.gov For N-substituted pyrazoles, nitration often requires careful control of reagents and temperature to achieve selective C4-nitration.

Sulfonation: Information regarding the direct sulfonation of this compound is scarce in the literature. Generally, the sulfonation of pyrazoles is less common than halogenation or nitration and may require more forcing conditions.

The regioselectivity of electrophilic substitution on the pyrazole ring is a well-established principle. The C4 position is the most nucleophilic and therefore the primary site for electrophilic attack. quora.comrrbdavc.org This is a consequence of the resonance structures of the pyrazole ring, where the lone pair of the "pyrrole-like" nitrogen (N1) is delocalized throughout the ring, leading to the highest electron density at C4. quora.com

In this compound, the N-methyl group at the N1 position and the ethylamino group at the C3 position both contribute to the electronic nature of the ring. The N-methyl group is a simple alkyl group with a modest electron-donating inductive effect. The ethylamino group at C3, however, is a strong electron-donating group through resonance, further activating the pyrazole ring towards electrophilic attack. This strong activation by the amino group reinforces the inherent reactivity of the C4 position.

Steric effects can also play a role, particularly if the electrophile is bulky. However, in the case of this compound, the C4 position is sterically unhindered, making it readily accessible to a wide range of electrophiles. The regioselectivity for substitution at C4 is therefore expected to be very high. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent Example | Predicted Major Product | Rationale |

| Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-N-ethyl-1-methyl-1H-pyrazol-3-amine | High electron density at C4, directed by both N atoms and the C3-amino group. quora.comresearchgate.net |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-N-ethyl-1-methyl-1H-pyrazol-3-amine | C4 is the most activated position for electrophilic attack. nih.gov |

| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo-N-ethyl-1-methyl-1H-pyrazol-3-amine | Consistent with general principles of electrophilic substitution on pyrazoles. |

Nucleophilic Reactions at the Amine Functionality